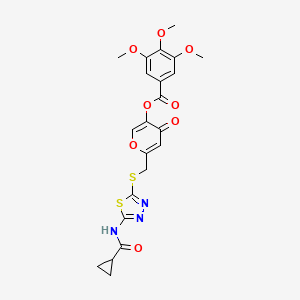

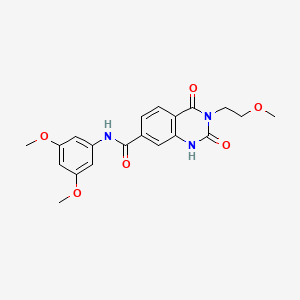

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

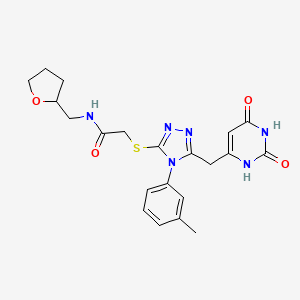

“(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a chemical compound with the molecular formula C26H24O7 . It has a molecular weight of 448.5 g/mol .

Molecular Structure Analysis

The compound has a benzofuran core with a trimethoxybenzylidene group at the 2-position and an ethoxy group at the 6-position . The structure also includes three methoxy groups and one ethoxy group, which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 448.5 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has no hydrogen bond donors and seven hydrogen bond acceptors . It has a topological polar surface area of 72.4 Ų and a rotatable bond count of 8 .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

The synthesis of benzofuran derivatives, including compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, has been explored through Strecker-type reactions. These compounds, characterized by their structural complexity and potential biological activity, were evaluated for their antioxidant capabilities. Notably, specific benzofuran derivatives exhibited significant antioxidant properties, demonstrating good free radical scavenging and ferric reducing antioxidant power, which could be beneficial in various therapeutic applications (Ezzatzadeh & Hossaini, 2018).

Anti-Inflammatory Properties

Research into the anti-inflammatory properties of benzofuran derivatives has identified compounds with significant activity. Specifically, new benzofuran derivatives isolated from the fibrous roots of Liriope spicata var. prolifera showed considerable inhibitory activity against neutrophil respiratory burst, a key component of the inflammatory response. These findings suggest that benzofuran derivatives could have potential therapeutic uses in treating inflammatory diseases (Hu et al., 2011).

Anticancer and Antiangiogenic Activities

The development of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin has been a focus of anticancer and antiangiogenic research. These compounds, including modifications to the benzofuran moiety, have demonstrated potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and the induction of apoptosis. The most promising compounds in this series have shown nanomolar concentrations' efficacy in vitro and significant in vivo antitumor activity, highlighting the potential of benzofuran derivatives in cancer therapy (Romagnoli et al., 2015).

Medicinal Chemistry and Drug Development

The exploration of benzofuran derivatives in medicinal chemistry, particularly the moracin family (moracin A to Z), emphasizes their broad biological activity. These compounds, found in species of Morus, exhibit a range of pharmacological importance, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The synthesis and medicinal use of moracins have been extensively studied, underlining the significance of benzofuran heterocycles as a foundation for drug development (Naik et al., 2015).

Propiedades

IUPAC Name |

(2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKSNHNJUQGSIF-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)

![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)

![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426478.png)